molecular formula C13H19NO5S B603852 4-(2,5-Dimethoxyphenyl)sulfonyl-2-methylmorpholine CAS No. 1197490-20-2

4-(2,5-Dimethoxyphenyl)sulfonyl-2-methylmorpholine

Cat. No.: B603852
CAS No.: 1197490-20-2
M. Wt: 301.36g/mol
InChI Key: PMQPSDIVFRWGSR-UHFFFAOYSA-N
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Description

4-(2,5-Dimethoxyphenyl)sulfonyl-2-methylmorpholine is a chemical compound with the molecular formula C13H19NO5S and a molecular weight of 301.357 g/mol . It is characterized by the presence of a sulfonyl group attached to a morpholine ring, which is further substituted with a 2,5-dimethoxyphenyl group and a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-Dimethoxyphenyl)sulfonyl-2-methylmorpholine typically involves the reaction of 2,5-dimethoxybenzenesulfonyl chloride with 2-methylmorpholine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(2,5-Dimethoxyphenyl)sulfonyl-2-methylmorpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

4-(2,5-Dimethoxyphenyl)sulfonyl-2-methylmorpholine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2,5-Dimethoxyphenyl)sulfonyl-2-methylmorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of their activity. The methoxy groups on the phenyl ring can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,5-Dimethoxyphenyl)sulfonyl-2-methylmorpholine is unique due to the presence of both the sulfonyl and methyl groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups can provide distinct properties compared to similar compounds.

Properties

CAS No.

1197490-20-2

Molecular Formula

C13H19NO5S

Molecular Weight

301.36g/mol

IUPAC Name

4-(2,5-dimethoxyphenyl)sulfonyl-2-methylmorpholine

InChI

InChI=1S/C13H19NO5S/c1-10-9-14(6-7-19-10)20(15,16)13-8-11(17-2)4-5-12(13)18-3/h4-5,8,10H,6-7,9H2,1-3H3

InChI Key

PMQPSDIVFRWGSR-UHFFFAOYSA-N

SMILES

CC1CN(CCO1)S(=O)(=O)C2=C(C=CC(=C2)OC)OC

Origin of Product

United States

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